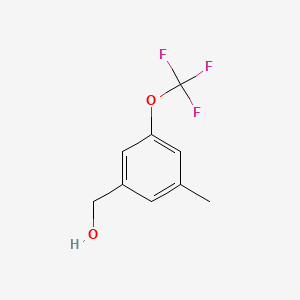

3-Methyl-5-(trifluoromethoxy)benzyl alcohol

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol follows International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups and substituents. The official IUPAC name for this compound is [3-methyl-5-(trifluoromethoxy)phenyl]methanol, which precisely describes the structural arrangement of all constituent groups within the molecule. This nomenclature system prioritizes the benzyl alcohol backbone as the parent structure, with the hydroxyl group (-OH) attached to the methylene carbon that bridges the aromatic ring and the alcohol functionality.

The systematic naming approach identifies the aromatic ring as the primary structural unit, with positional numbering beginning from the carbon atom bearing the methylene bridge to the alcohol group. The methyl substituent occupies the 3-position relative to this reference point, while the trifluoromethoxy group (-OCF₃) is located at the 5-position. This positioning creates a specific substitution pattern that influences both the physical properties and chemical reactivity of the compound. Alternative systematic names include 3-methyl-5-trifluoromethoxy benzyl alcohol and 5-methyl-3-trifluoromethoxy phenyl methan-1-ol, which represent different but equivalent approaches to describing the same molecular structure.

Molecular Formula and Weight: C₉H₉F₃O₂ (206.16 g/mol)

The molecular formula C₉H₉F₃O₂ accurately represents the atomic composition of this compound, indicating nine carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 206.164 grams per mole, with commercial sources typically rounding this value to 206.16 g/mol for practical applications. The molecular weight calculation accounts for the individual atomic masses of all constituent elements, with carbon contributing 108.09 atomic mass units, hydrogen contributing 9.09 atomic mass units, fluorine contributing 56.97 atomic mass units, and oxygen contributing 31.998 atomic mass units.

The molecular formula reveals several important structural characteristics that influence the compound's physical and chemical properties. The presence of three fluorine atoms concentrated within a single trifluoromethoxy substituent creates a highly electronegative region within the molecule, significantly affecting electron density distribution across the aromatic system. The carbon-to-hydrogen ratio of 1:1 indicates a relatively high degree of unsaturation, consistent with the presence of an aromatic benzene ring and the absence of saturated alkyl chains beyond the methyl and methylene groups.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉F₃O₂ | |

| Molecular Weight | 206.164 g/mol | |

| Carbon Content | 52.43% | |

| Hydrogen Content | 4.40% | |

| Fluorine Content | 27.67% | |

| Oxygen Content | 15.50% |

The high fluorine content of approximately 27.67% by mass distinguishes this compound from many conventional organic molecules and contributes to its unique physicochemical properties. The two oxygen atoms serve different structural roles, with one incorporated into the trifluoromethoxy ether linkage and the other forming the primary alcohol functionality. This dual oxygen presence creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the hydroxyl group and dipole-dipole interactions through the ether oxygen.

Structural Elucidation via NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through multiple complementary techniques. The molecular structure can be represented using the SMILES notation CC1=CC(=CC(=C1)OC(F)(F)F)CO, which systematically describes the connectivity and arrangement of all atoms within the molecule. This notation begins with the methyl substituent and proceeds through the aromatic ring system, identifying the positions of both the trifluoromethoxy group and the benzyl alcohol functionality.

The InChI (International Chemical Identifier) key JELFBZMXRZYDFP-UHFFFAOYSA-N provides a standardized hash representation of the complete molecular structure, enabling precise database searches and structural comparisons. This identifier encodes all stereochemical and connectivity information in a format that can be processed by chemical information systems worldwide. The InChI system ensures that identical molecular structures receive identical keys, regardless of the input format or drawing convention used to represent the molecule.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy would be expected to reveal distinct signal patterns characteristic of the substituted aromatic system and aliphatic functionalities present in this compound. The aromatic protons would typically appear in the chemical shift range of 6.5 to 8.0 parts per million, with specific coupling patterns reflecting the meta-substitution pattern of the benzene ring. The benzyl methylene protons adjacent to the hydroxyl group would appear as a characteristic singlet around 4.6 to 4.8 parts per million, similar to other benzyl alcohol derivatives.

Carbon-13 nuclear magnetic resonance (¹³C NMR) analysis would provide detailed information about the carbon framework and electronic environment of each carbon atom within the molecule. The aromatic carbon atoms would exhibit chemical shifts between 120 and 160 parts per million, with the carbon bearing the trifluoromethoxy substituent showing characteristic downfield shifts due to the electron-withdrawing effect of the fluorinated group. The trifluoromethyl carbon itself would appear as a quartet in the ¹³C spectrum due to coupling with the three equivalent fluorine atoms, typically around 120 to 125 parts per million.

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy represents a particularly valuable analytical tool for characterizing trifluoromethoxy-containing compounds. The trifluoromethoxy group would be expected to exhibit a characteristic singlet in the ¹⁹F spectrum, typically appearing between -56 and -58 parts per million, consistent with reported values for similar trifluoromethoxy aromatic compounds. This chemical shift region is diagnostic for trifluoromethoxy groups attached to aromatic systems and provides unambiguous confirmation of this structural feature.

| Spectroscopic Parameter | Expected Range | Diagnostic Value |

|---|---|---|

| ¹H NMR Aromatic Region | 6.5-8.0 ppm | Ring substitution pattern |

| ¹H NMR Benzyl CH₂ | 4.6-4.8 ppm | Alcohol functionality |

| ¹³C NMR Aromatic Region | 120-160 ppm | Carbon framework |

| ¹⁹F NMR Trifluoromethoxy | -56 to -58 ppm | Fluorinated substituent |

Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information characteristic of trifluoromethoxy benzyl alcohol derivatives. The molecular ion peak would appear at mass-to-charge ratio 206, corresponding to the intact molecular structure. Characteristic fragmentation patterns would likely include loss of the hydroxyl group (loss of 17 mass units) and formation of tropylium-type ions through rearrangement processes common in benzyl alcohol derivatives. The presence of fluorine atoms would create distinctive isotope patterns that aid in structural confirmation and differentiation from non-fluorinated analogs.

Isomerism and Stereochemical Considerations

This compound exhibits specific stereochemical characteristics that distinguish it from related positional isomers and influence its chemical behavior. The compound contains no stereogenic centers, as all carbon atoms are either sp² hybridized (in the aromatic ring) or sp³ hybridized without four different substituents. Consequently, the molecule exists as a single constitutional isomer without optical activity or configurational isomerism. This absence of stereochemical complexity simplifies both synthetic approaches and analytical characterization procedures.

The substitution pattern on the benzene ring creates a specific geometric arrangement that affects molecular properties and reactivity patterns. The meta-relationship between the methyl and trifluoromethoxy substituents (positions 3 and 5 relative to the benzyl carbon) results in an asymmetric electronic distribution across the aromatic system. This asymmetry influences both the chemical shift patterns observed in nuclear magnetic resonance spectroscopy and the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution reactions.

Positional isomerism represents the primary form of structural variation possible for compounds with this molecular formula and functional group arrangement. Alternative substitution patterns would include 2-methyl-4-(trifluoromethoxy)benzyl alcohol, 2-methyl-6-(trifluoromethoxy)benzyl alcohol, and various other arrangements of the methyl and trifluoromethoxy substituents around the benzene ring. Each of these positional isomers would exhibit distinct physical properties, spectroscopic characteristics, and chemical reactivities despite sharing the same molecular formula.

The conformational behavior of this compound involves primarily the rotation around the carbon-carbon bond connecting the benzyl carbon to the aromatic ring and the rotation around the carbon-oxygen bond of the primary alcohol group. These rotational degrees of freedom create multiple low-energy conformations that interconvert rapidly at room temperature. The trifluoromethoxy group itself exhibits restricted rotation around the aromatic carbon-oxygen bond due to partial double-bond character arising from resonance interactions between the oxygen lone pairs and the aromatic π system.

Properties

IUPAC Name |

[3-methyl-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFBZMXRZYDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation of Trifluoromethyl-Substituted Benzene Derivatives

The most direct and well-documented route involves the magnesium-mediated formylation of trifluoromethyl-substituted benzene derivatives, followed by reduction to benzyl alcohol:

- Starting Material: 3,5-bis(trifluoromethyl)halobenzene or related trifluoromethylated benzene derivatives.

- Key Reagents: Magnesium powder, appropriate solvents (aliphatic ethers such as tetrahydrofuran (THF)), and paraformaldehyde as the formaldehyde source.

- Process:

- Formation of a magnesium organo-halide intermediate from the halogenated trifluoromethylbenzene.

- Addition of solid paraformaldehyde to the magnesium reagent in a suitable solvent under controlled temperature conditions (typically between -70°C to 100°C).

- The reaction yields 3,5-bis(trifluoromethyl)benzyl alcohol after workup, involving phase separation, solvent removal, and vacuum distillation.

- The process emphasizes safety by avoiding gaseous formaldehyde, favoring solid paraformaldehyde.

- The yield of crude alcohol can reach over 92% with proper control of temperature and reaction time.

- The process allows for subsequent halogenation to produce benzyl halides if needed.

Nucleophilic Substitution and Methylation Strategies

An alternative approach involves methylation of the benzyl position after introducing the trifluoromethoxy group:

- Step 1: Synthesize 3,5-bis(trifluoromethyl)phenol or related phenolic derivatives.

- Step 2: Convert phenol to benzyl derivative via methylation using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Step 3: Hydroxymethylation or formylation at the benzyl position can be performed subsequently to introduce the alcohol functionality.

However, this route is less direct and less reported for the specific compound but remains a theoretical alternative.

Preparation via Oxidation of Benzyl Precursors

The oxidation of benzyl derivatives such as methyl- or methoxy-substituted benzyl compounds can also yield benzyl alcohols:

- Starting Material: Methyl- or methoxybenzyl compounds.

- Method: Oxidation using oxidants like sodium hypochlorite (bleach) in the presence of catalysts (e.g., TEMPO) under controlled pH conditions.

- Outcome: Selective oxidation to benzyl alcohol derivatives, including trifluoromethoxy variants if the precursor is appropriately substituted.

High-Purity Synthesis via Multi-Step Organic Synthesis

Recent advances include multi-step synthesis involving:

- Step 1: Synthesis of high-purity 3,5-bis(trifluoromethyl)halogenobenzene .

- Step 2: Formation of metallic magnesium reagents .

- Step 3: Reaction with paraformaldehyde in an inert solvent (e.g., tetrahydrofuran) at low temperatures.

- Step 4: Reduction of aldehyde to alcohol using hydride reagents like sodium borohydride or potassium borohydride.

- Step 5: Purification via crystallization or distillation under reduced pressure.

This method emphasizes high yield, purity, and safety, suitable for industrial scale.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature Range | Yield | Remarks |

|---|---|---|---|---|---|---|

| Magnesium-Formylation | Trifluoromethyl halobenzene | Mg, paraformaldehyde | THF, aromatic hydrocarbons | -70°C to 100°C | >92% crude | Safer formaldehyde source, scalable |

| Nucleophilic Methylation | Phenolic derivatives | Methyl iodide, base | Acetone, DMF | Room temp to 60°C | Variable | Less direct, theoretical |

| Oxidation of Precursors | Methylbenzyl derivatives | NaOCl, TEMPO | Water/organic solvent | 0°C to 25°C | High | Suitable for functionalized derivatives |

| Multi-step Organic Synthesis | Halogenobenzene derivatives | Mg, hydrides | THF, ethanol | -70°C to 100°C | High | High purity, industrial applicability |

Notes and Considerations

- Safety: Use of solid paraformaldehyde is preferred over gaseous formaldehyde for safety and handling ease.

- Selectivity: Reaction conditions such as temperature, solvent, and reagent ratios are critical for selectivity towards the benzyl alcohol.

- Purification: Vacuum distillation and recrystallization are standard for obtaining high-purity product.

- Industrial Scale: The magnesium-mediated formylation process is well-suited for scale-up, with control over temperature and reagent addition being crucial.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-Methyl-5-(trifluoromethoxy)benzaldehyde or 3-Methyl-5-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 3-Methyl-5-(trifluoromethoxy)benzyl ether.

Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-5-(trifluoromethoxy)benzyl alcohol has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals.

Case Study: Anticancer Activity

A study published by the American Chemical Society investigated various benzyl alcohol derivatives, including this compound. The compound exhibited significant cytotoxicity against MCF7 cancer cell lines with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for anticancer therapies.

Case Study: Neuroprotective Effects

Research has demonstrated that derivatives of this compound can reduce oxidative stress in neuronal cells. In vitro assays indicated a decrease in apoptosis markers when treated with the compound, suggesting its potential role in neuroprotection against neurodegenerative diseases.

Synthesis and Reactivity

The synthesis of this compound involves several methodologies that highlight its utility as an intermediate in organic synthesis.

Synthesis Techniques

- The compound can be synthesized through the formylation of 3-methyl-5-(trifluoromethyl)phenyl magnesium halides with paraformaldehyde, yielding high reaction efficiencies .

- It serves as a precursor for the production of various halogenated derivatives, such as 3-methyl-5-(trifluoromethoxy)benzylbromide and benzylchloride, which are valuable in further chemical transformations .

Material Science Applications

In materials science, compounds containing trifluoromethoxy groups are known for their unique properties that can be exploited in developing advanced materials.

Trifluoromethoxylation Reactions

Recent studies have explored the trifluoromethoxylation of alkenes using this compound as a reagent. This reaction provides access to novel fluorinated compounds that may exhibit enhanced physical and chemical properties suitable for various applications, including electronics and pharmaceuticals .

The biological activity of this compound is noteworthy due to its structural features.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, studies have shown moderate activity against pathogens such as Candida albicans and Escherichia coli, making it a candidate for further exploration in antimicrobial drug development .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The benzyl alcohol group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 3-methyl-5-(trifluoromethoxy)benzyl alcohol with similar fluorinated benzyl alcohols:

Key Observations:

- Substituent Effects: The presence of –OCF₃ (trifluoromethoxy) vs. –CF₃ (trifluoromethyl) or halogens (Cl, F) significantly alters polarity and lipophilicity. For example, 4-(trifluoromethoxy)benzyl alcohol has a higher LogP (2.08) compared to non-fluorinated analogs, suggesting greater lipid solubility .

- Positional Isomerism : The 3- and 5-substitution pattern in the target compound contrasts with 4-substituted analogs like 4-(trifluoromethoxy)benzyl alcohol, which may exhibit different reactivity in synthesis due to steric and electronic effects .

Para-Borylation Reactions

Fluorinated benzyl alcohols, including those with –OCF₃ and –CF₃ groups, are used in iridium-catalyzed para-borylation . The trifluoromethoxy group in this compound is compatible with this reaction, enabling regioselective functionalization at the para-position . For example, ortho-substituted derivatives (e.g., ortho-Cl, ortho-CF₃) yield para-borylated products in 46–51% yields .

Pharmaceutical Intermediates

Commercial Availability and Purity

- This compound is sold by Thermo Scientific (97% purity, 5g packs) with a lead time of 28–32 days .

- 4-(Trifluoromethoxy)benzyl alcohol is available from Fluorochem (UK) and used in porous liquid research .

- Analogs like 3-Chloro-5-(trifluoromethyl)benzyl alcohol are listed in chemical catalogs (e.g., Beilstein) but lack detailed commercial data .

Biological Activity

3-Methyl-5-(trifluoromethoxy)benzyl alcohol is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethoxy group that enhances lipophilicity and metabolic stability. This article reviews the biological activities associated with this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 224.18 g/mol

The presence of the trifluoromethoxy group contributes significantly to the compound's physicochemical properties, including increased lipophilicity, which can enhance its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethoxy group may facilitate binding interactions by modulating the electronic properties of the molecule, thereby influencing its affinity for biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It can interact with specific receptors, potentially altering signaling pathways involved in cellular responses.

Biological Activity and Applications

Research into the biological activity of this compound has highlighted several potential applications:

Antimicrobial Activity

Studies have indicated that compounds containing trifluoromethoxy groups exhibit antimicrobial properties. For example, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Properties

Preliminary research indicates potential anticancer effects. Compounds with analogous structures have demonstrated cytotoxicity against cancer cell lines in vitro. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing IC values in the low micromolar range, suggesting significant activity that warrants further exploration of this compound.

- Enzyme Interaction Assays : In assays designed to assess enzyme inhibition, derivatives showed promising results in inhibiting key metabolic enzymes involved in drug metabolism, indicating potential for drug-drug interaction studies.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-methylbenzyl alcohol | Fluoro group enhances activity | Moderate antimicrobial activity |

| 3-Methylbenzyl alcohol | Lacks electron-withdrawing groups | Limited bioactivity |

| 4-Methoxy-3-methylbenzyl alcohol | Methoxy group improves solubility | Anticancer properties reported |

Research Findings

Recent studies have explored various aspects of this compound's biological profile:

- SAR (Structure-Activity Relationship) : Investigations into the SAR have revealed that modifications to the benzyl alcohol structure can significantly influence biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy has been shown to enhance potency against certain targets.

- Toxicology Assessments : Safety evaluations indicate a favorable toxicity profile compared to other fluorinated compounds, although further studies are necessary to fully understand long-term effects.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-(trifluoromethoxy)benzyl alcohol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves reducing ester precursors using zinc and formic acid under reflux. For example, a similar benzyl alcohol derivative was synthesized by refluxing an ester with zinc (40 g), 95% formic acid (130 mL), and water (40 mL) for 5 hours, followed by alkaline workup and extraction . Optimization may include adjusting stoichiometry, temperature, or catalyst loading. Brominated analogs (e.g., 3-Bromo-5-(trifluoromethoxy)benzyl alcohol) suggest halogenation or substitution as alternative pathways .

Q. How can the purity and structural identity of this compound be verified experimentally?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). The SMILES string (

COC(F)(F)Fc1cc(C)cc(CO)c1) and InChIKey (e.g.,XRGSSROOYSFMMS-UHFFFAOYSA-Nfor a related compound) from databases can guide spectral predictions . For purity, HPLC with UV detection (λ ~254 nm) is recommended, leveraging the compound’s aromatic absorbance.

Q. What are the critical safety considerations for handling and storing this compound?

- Methodological Answer : Avoid contact with oxidizers due to potential decomposition into HF, CO, and CO₂ . Store in a cool, dry, ventilated area in airtight containers. Use PPE (gloves, goggles) and conduct reactions in a fume hood. Monitor for thermal stability, as similar trifluoromethoxy compounds have a flash point near 97°C .

Q. How can the compound’s solubility and partition coefficient (LogP) inform purification strategies?

- Methodological Answer : Experimental LogP (~2.08) suggests moderate hydrophobicity, favoring extraction with ethyl acetate or dichloromethane . Solubility in polar aprotic solvents (e.g., DMSO) aids in crystallization. Density (1.337 g/cm³) can guide phase separation during workup.

Advanced Questions

Q. What computational methods are suitable for predicting the reactivity of the trifluoromethoxy group in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) studies can model electronic effects, such as the electron-withdrawing nature of the -OCF₃ group, which activates the benzyl position for nucleophilic substitution. Active site analysis via molecular electrostatic potential (MEP) maps and Fukui indices can identify reactive regions .

Q. How does the trifluoromethoxy substituent influence biological activity in drug discovery contexts?

- Methodological Answer : The -OCF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In a patent, a related 3-(trifluoromethoxy)benzyl derivative was used in a piperazine-based drug candidate, highlighting its role in modulating target binding . Biological assays (e.g., enzyme inhibition or cell viability) should be paired with structure-activity relationship (SAR) studies .

Q. What analytical techniques are effective in resolving data contradictions regarding thermal stability or decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition temperatures. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., HF or CO₂) under controlled pyrolysis . Conflicting data may arise from impurities; thus, orthogonal techniques (NMR, IR) are critical for validation.

Q. How can regioselectivity challenges be addressed during the synthesis of polysubstituted benzyl alcohol derivatives?

- Methodological Answer : Directed ortho-metalation (DoM) or protective group strategies can control substitution patterns. For example, bromine at the 3-position (as in 3-Bromo-5-(trifluoromethoxy)benzyl alcohol) directs subsequent reactions to specific sites . Computational modeling of transition states (e.g., using Gaussian) predicts regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.